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Compound of Interest

Compound Name: 3-Bromocinnamic acid

Cat. No.: B167283

Introduction

3-Bromocinnamic acid is a derivative of cinnamic acid, a compound of significant interest in
pharmaceutical and chemical research due to its various biological activities and its utility as a
synthetic intermediate. A thorough understanding of its structural and electronic properties is
crucial for its application in drug development and materials science. This technical guide
provides a comprehensive overview of the spectroscopic data for 3-Bromocinnamic acid,
including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data. Detailed experimental protocols and workflows are presented to aid researchers in the
replication and interpretation of these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework
of a molecule. For 3-Bromocinnamic acid, both *H and 3C NMR spectra provide key insights
into its structure.

'H NMR Spectroscopic Data

The 'H NMR spectrum of trans-3-Bromocinnamic acid reveals the chemical environment of
the protons. The data presented below was acquired in DMSO-d6.[1][2]
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Assignment Chemical Shift (d) in ppm

Carboxylic Acid (-COOH) ~12.6

Aromatic & Vinylic Protons 7.95

7.72

7.61

7.58

7.38

6.63

Table 1: *H NMR chemical shifts for 3-Bromocinnamic acid in DMSO-d6.[1]

3C NMR Spectroscopic Data

While specific peak assignments for 3-Bromocinnamic acid were not explicitly found in the
initial search, data for similar cinnamic acid derivatives suggest the approximate chemical shifts
for the different carbon atoms.[3] The availability of 13C NMR data is noted by several sources.

[2]14]

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule through their
characteristic vibrational frequencies. The IR spectrum of 3-Bromocinnamic acid displays
absorptions corresponding to the carboxylic acid, alkene, and aromatic moieties.
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Vibrational Mode

Approximate Wavenumber

Functional Group

(cm~)
O-H Stretch (broad) 3300-2500 Carboxylic Acid
C=0 Stretch ~1700 Carboxylic Acid
C=C Stretch (alkene) ~1630 Alkene
C=C Stretch (aromatic) 1600-1450 Aromatic Ring
C-Br Stretch 700-500 Aryl Halide

Table 2: Characteristic IR absorption bands for 3-Bromocinnamic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, which helps in determining the molecular weight and elemental composition.

The electron ionization (El) mass spectrum of trans-3-Bromocinnamic acid shows a

molecular ion peak corresponding to its molecular weight.

m/z Relative Intensity (%) Assignment

228 98.0 [M+2]* (with 81Br)

227 71.1 [M+1]*

226 100.0 [M]* (with 7°Br)

225 62.7 [M-H]*

182 11.4 [M-COOH]* (with 81Br)
180 10.1 [M-COOH]* (with 7°Br)
147 62.4 [M-Br]*

102 81.4 [CeHe]*

Table 3: Key mass spectrometry fragmentation data for trans-3-Bromocinnamic acid.[1] The

molecular weight of 3-Bromocinnamic acid is approximately 227.06 g/mol .[2][5]
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Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for 3-

Bromocinnamic acid, based on standard laboratory practices for similar compounds.[6][7]

NMR Spectroscopy Protocol

Sample Preparation: Dissolve approximately 10-20 mg of 3-Bromocinnamic acid in about
0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6) in an NMR tube.[1] Ensure the
sample is fully dissolved; gentle warming or sonication can be used to aid dissolution.

Instrument Setup: Place the NMR tube into the spectrometer's probe. The magnetic field is
then shimmed to achieve homogeneity.

Data Acquisition: Acquire the *H and *3C NMR spectra. For 3C NMR, a larger number of
scans may be necessary to achieve a good signal-to-noise ratio.

Data Processing: Process the raw data by applying a Fourier transform, phasing the
spectrum, and calibrating the chemical shift scale using the residual solvent peak as a
reference.

IR Spectroscopy Protocol (KBr Pellet Method)

Sample Preparation: Thoroughly grind 1-2 mg of dry 3-Bromocinnamic acid with
approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle
until a fine, uniform powder is obtained.

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin,
transparent KBr pellet.

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record
a background spectrum of the empty sample compartment first, then record the sample
spectrum.

Data Analysis: Identify and annotate the characteristic absorption peaks.

Mass Spectrometry Protocol (Electron lonization)
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o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solid samples. The sample is heated to induce
vaporization into the ion source.

+ lonization: The gaseous sample molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing ionization and fragmentation.

* Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio by a mass analyzer.

+ Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of 3-
Bromocinnamic acid.
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A general workflow for the spectroscopic analysis of 3-Bromocinnamic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromocinnamic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b167283#3-bromocinnamic-acid-spectroscopic-data-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b167283?utm_src=pdf-body
https://www.benchchem.com/product/b167283?utm_src=pdf-custom-synthesis
https://m.chemicalbook.com/SpectrumEN_14473-91-7_1HNMR.htm
https://spectrabase.com/compound/Bl1mAJvD7DT
https://www.rsc.org/suppdata/gc/c2/c2gc36203a/c2gc36203a.pdf
https://m.chemicalbook.com/SpectrumEN_14473-91-7_IR2.htm
https://webbook.nist.gov/cgi/inchi?ID=C32862978&Mask=80
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Spectroscopic_Analysis_of_Cinnamic_Acid.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Spectroscopic_Analysis_of_m_Coumaric_Acid.pdf
https://www.benchchem.com/product/b167283#3-bromocinnamic-acid-spectroscopic-data-nmr-ir-mass-spec
https://www.benchchem.com/product/b167283#3-bromocinnamic-acid-spectroscopic-data-nmr-ir-mass-spec
https://www.benchchem.com/product/b167283#3-bromocinnamic-acid-spectroscopic-data-nmr-ir-mass-spec
https://www.benchchem.com/product/b167283#3-bromocinnamic-acid-spectroscopic-data-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b167283?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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